molecular formula C7H9Cl2FN2 B581470 1-(3-Chloro-5-fluoropyridin-2-YL)ethanamine CAS No. 1374652-12-6

1-(3-Chloro-5-fluoropyridin-2-YL)ethanamine

Cat. No.: B581470
CAS No.: 1374652-12-6
M. Wt: 211.061
InChI Key: PKBYMBHCMFPZTQ-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-fluoropyridin-2-YL)ethanamine is an organic compound with the molecular formula C7H8ClFN2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-5-fluoropyridin-2-YL)ethanamine can be synthesized through several methods. One common approach involves the reaction of 3-chloro-5-fluoropyridine with ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-fluoropyridin-2-YL)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

1-(3-Chloro-5-fluoropyridin-2-YL)ethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-fluoropyridin-2-YL)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine
  • 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol
  • 1-(5-Chloro-3-fluoropyridin-2-YL)ethanone

Uniqueness: 1-(3-Chloro-5-fluoropyridin-2-YL)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-(3-chloro-5-fluoropyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClFN2/c1-4(10)7-6(8)2-5(9)3-11-7/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUHKTNKBOJHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857408
Record name 1-(3-Chloro-5-fluoropyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374652-12-6
Record name 1-(3-Chloro-5-fluoropyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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